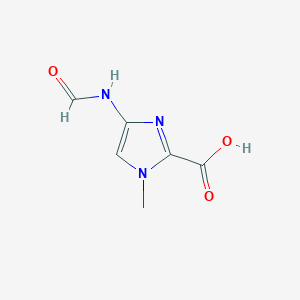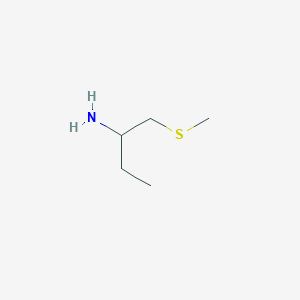![molecular formula C15H14O3 B3229273 Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate CAS No. 128460-75-3](/img/structure/B3229273.png)
Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate
Descripción general
Descripción
Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methoxy group at the 3’ position and a carboxylate ester group at the 3 position. Biphenyl derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods: Industrial production of biphenyl derivatives, including Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate, often involves scalable synthetic methodologies such as the Suzuki–Miyaura coupling . These methods are optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ or CrO₃ in acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents such as Br₂/FeBr₃ for bromination or HNO₃/H₂SO₄ for nitration.
Major Products:
Oxidation: Formation of 3’-hydroxy[1,1’-biphenyl]-3-carboxylate.
Reduction: Formation of 3’-methoxy[1,1’-biphenyl]-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
- Methyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate
- Methyl 2’-methoxy[1,1’-biphenyl]-2-carboxylate
- Methyl 3’-hydroxy[1,1’-biphenyl]-3-carboxylate
Comparison: Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and properties. For example, the position of the methoxy group can affect the compound’s electronic distribution and steric hindrance, leading to differences in reaction rates and product selectivity .
Propiedades
IUPAC Name |
methyl 3-(3-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJIUVINPMTBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid](/img/structure/B3229203.png)






![Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)-](/img/structure/B3229260.png)






